molecular formula C20H22N2OS B2960921 7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol CAS No. 315697-66-6

7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol

Cat. No.: B2960921
CAS No.: 315697-66-6
M. Wt: 338.47
InChI Key: XLFXWWWSADVIOV-UHFFFAOYSA-N
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Description

7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol is a synthetic quinolin-8-ol derivative characterized by a unique substitution pattern at the 7-position. The molecule features a methylpiperidine moiety linked to a thiophene ring via a methylene bridge. This structural arrangement confers distinct electronic and steric properties, making it a candidate for pharmacological investigations, particularly in areas such as cytoprotection, antimicrobial activity, or metal chelation.

Properties

IUPAC Name

7-[(4-methylpiperidin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-14-8-11-22(12-9-14)19(17-5-3-13-24-17)16-7-6-15-4-2-10-21-18(15)20(16)23/h2-7,10,13-14,19,23H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFXWWWSADVIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of a quinoline core with piperidine and thiophene substituents suggests diverse pharmacological properties, including antineoplastic, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₂S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The structural features include:

  • Quinoline Core : Known for its wide range of biological activities.
  • Piperidine Ring : Associated with various therapeutic effects including antidepressant and antipsychotic properties.
  • Thiophene Substituent : Contributes to antimicrobial and anti-inflammatory activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have shown promising results in inhibiting cell proliferation in HepG2 liver cancer cells with IC50 values ranging from 10 to 20 µM .

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG215.2Induces apoptosis
Compound BMCF712.5Inhibits cell cycle progression
Compound CA54918.0Targets mitochondrial function

Neuroprotective Effects

The compound's potential as a neuroprotective agent has been evaluated through its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are critical in Alzheimer's disease pathology. In vitro assays demonstrated that it could inhibit these enzymes effectively, with IC50 values comparable to established inhibitors like Donepezil .

Antimicrobial Activity

The thiophene component of the compound contributes to its antimicrobial properties. Studies have shown that similar thiophene derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Case Studies

  • Anticancer Study : A study conducted on a series of quinoline derivatives demonstrated that the introduction of a piperidine moiety significantly enhanced cytotoxicity against breast cancer cells. The compound was found to induce apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .
  • Neuroprotective Evaluation : In a comparative analysis of various heterocyclic compounds for AChE inhibition, this compound exhibited superior activity with an IC50 value of 19.85 µM against AChE, suggesting its utility in Alzheimer's therapy .
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition with minimum inhibitory concentrations (MICs) below 50 µg/mL, confirming its potential as an antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues of Quinolin-8-ol Derivatives

Quinolin-8-ol derivatives are widely studied for their diverse biological activities. Key structural variations include substitutions at the 7-position with nitrogen-containing heterocycles, aromatic groups, or alkyl chains. Below, we compare 7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol with notable analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substitution Pattern Melting Point (°C) Key Biological Activity Reference
This compound (Target) C₂₀H₂₃N₂OS 354.48 4-Methylpiperidine + thiophene Not reported Hypothesized: Antimicrobial N/A
7-((4-Methylpyridin-2-ylamino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol (27) C₂₃H₁₈F₃N₃O 409.41 Pyridine + trifluoromethylphenyl 151–153 Cytoprotective
7-((4-Fluoro-3-(trifluoromethyl)phenyl)(6-methylpyridin-2-ylamino)methyl)quinolin-8-ol (30) C₂₃H₁₇F₄N₃O 451.40 Fluorophenyl + pyridine 148–151 Cytoprotective
5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol (5c) C₁₅H₁₉ClN₃O 292.79 4-Methylpiperazine 243 (decomp.) Antimicrobial
7-((Dioctylamino)methyl)quinolin-8-ol (3f) C₂₆H₄₄N₂O 412.65 Dioctylamine Not reported Uranium ion extraction
7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol C₂₃H₁₈F₃N₃O 409.41 Pyridine + trifluoromethylphenyl Not reported Protein disulfide isomerase modulation
Key Observations:
  • Substitution Diversity : The target compound’s 4-methylpiperidine and thiophene groups distinguish it from analogues bearing pyridine (e.g., compound 27), fluorophenyl (compound 30), or piperazine (compound 5c) substituents.
  • Molecular Weight : The target compound (MW 354.48) is lighter than trifluoromethylphenyl-containing analogues (MW ~409) but heavier than simpler piperazine derivatives (e.g., compound 5c, MW 292.79).
Key Observations:
  • Catalyst Efficiency: The MCM-41-tryptophan-Zn nanocatalyst used for compound 2 offers recyclability but lower yields (29%) compared to traditional methods (e.g., 90% for compound 30).
  • Yield Variability : Yields for structurally complex analogues (e.g., trifluoromethylphenyl derivatives) range widely (15–90%), likely due to steric and electronic challenges.
Cytoprotective Activity
  • Pyridine/Trifluoromethylphenyl Analogues : Compounds 27 and 30 demonstrate cytoprotective effects, attributed to electron-withdrawing trifluoromethyl groups enhancing stability and membrane permeability .
  • Thiophene Impact : The target compound’s thiophene moiety may improve metabolic stability compared to pyridine-based analogues, though this remains speculative without direct data.
Antimicrobial Activity
  • Piperazine Derivatives : Compound 5c exhibits potent antimicrobial activity (MIC < 1 µg/mL against S. sclerotiorum), likely due to the basic piperazine group enhancing solubility and target binding .
  • 4-Methylpiperidine vs. Piperazine : The target compound’s 4-methylpiperidine group may offer similar solubility benefits but with altered pharmacokinetics due to increased lipophilicity.
Metal Chelation and Extraction
  • Dioctylamine Derivative (3f): This compound effectively extracts UO₂²⁺ ions, highlighting the role of long alkyl chains in metal coordination .

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